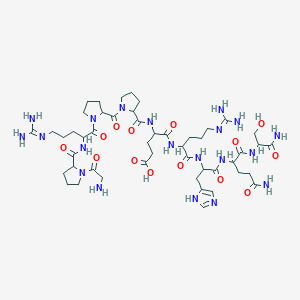

H-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-DL-Glu-DL-Arg-DL-His-DL-Gln-DL-Ser-NH2

Description

H-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-DL-Glu-DL-Arg-DL-His-DL-Gln-DL-Ser-NH₂ is a synthetic peptide composed of alternating D- and L-amino acids. Its sequence includes glycine (Gly), proline (Pro), arginine (Arg), glutamic acid (Glu), histidine (His), glutamine (Gln), and serine (Ser), terminated by an amide group.

Properties

IUPAC Name |

4-[[1-[1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[5-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLNWCQBOLBZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78N20O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

In industrial settings, the production of peptides like H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting reaction times, reagent concentrations, and purification methods.

Chemical Reactions Analysis

Types of Reactions

H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine (if present).

Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds, resulting in free thiol groups.

Scientific Research Applications

H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2: has several applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The peptide shares structural similarities with other synthetic and bioactive peptides, particularly those containing Pro, Arg, and Glu residues. For example, H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ (CAS 51776-33-1) is a heptapeptide with a molecular weight of 747.84 g/mol and a predicted pKa of 9.82 . Comparative analysis reveals:

The inclusion of Glu and His in the target peptide introduces pH-dependent charge variability, which may influence receptor binding or solubility compared to the simpler heptapeptide .

Biological Activity

The compound H-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-DL-Glu-DL-Arg-DL-His-DL-Gln-DL-Ser-NH2 is a synthetic peptide consisting of a sequence of amino acids, each in its D and L forms. This dual isomeric nature can significantly influence the compound's biological activity and interactions within biological systems. Understanding the biological activity of this compound is essential for its potential applications in therapeutic and biochemical research.

Composition and Structure

This peptide comprises the following amino acids:

- Gly (Glycine)

- Pro (Proline)

- Arg (Arginine)

- Glu (Glutamic Acid)

- His (Histidine)

- Gln (Glutamine)

- Ser (Serine)

The presence of both D and L forms of these amino acids can affect the peptide's conformational flexibility, stability, and interaction with biological targets.

Biological Activity Overview

Peptides like H-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-DL-Glu-DL-Arg-DL-His-DL-Gln-DL-Ser-NH2 exhibit various biological activities based on their amino acid composition and sequence. These activities include:

- Antimicrobial Properties : Many peptides possess the ability to disrupt bacterial membranes, leading to cell death. The presence of arginine and proline may enhance this effect due to their positive charge and structural properties.

- Antioxidant Activity : Certain peptides can scavenge free radicals, thus protecting cells from oxidative stress. The presence of serine and glutamic acid may contribute to this activity.

- Cell Signaling Modulation : Peptides can interact with specific receptors or enzymes, modulating cellular signaling pathways. For instance, arginine is known to be involved in nitric oxide synthesis, which plays a crucial role in vasodilation and blood flow regulation.

Case Studies

- Cytotoxicity Testing : In vitro studies have shown that peptides with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For example, cyclic dipeptides have been reported to inhibit the proliferation of human glioma cells at IC50 values ranging from 5.8 to 18.6 μM . Future studies on H-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-DL-Glu-DL-Arg-DL-His-DL-Gln-DL-Ser-NH2 should investigate its cytotoxic effects on similar cancer cell lines.

- Peptide Interaction with Receptors : Research indicates that peptides can act as antagonists or agonists at specific receptors. For instance, a study on GIP receptor inhibition demonstrated that peptide analogs could modulate insulin sensitivity and body weight in animal models . Investigating the receptor interactions of H-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-DL-Glu-DL-Arg-DL-His-DL-Gln-DL-Ser-NH2 could provide insights into its therapeutic potential.

The mechanism by which this peptide exerts its biological effects may involve:

- Receptor Binding : The specific arrangement of amino acids allows for binding to various receptors, influencing downstream signaling pathways.

- Enzymatic Interactions : The peptide may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

Data Table: Biological Activities of Related Peptides

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| H-Gly-Lys-Pro | Contains Lysine; involved in protein synthesis | Antimicrobial activity |

| H-Leu-Asp | Features Leucine; enhances muscle protein synthesis | Growth factor activity |

| H-Phe-Tyr | Contains Phenylalanine; precursor for neurotransmitters | Neuroprotective effects |

| H-Arg-Pro | Contains Arginine; known for nitric oxide synthesis | Vasodilation |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.